Soil Sorption and Mobility Differentiation: Imidacloprid urea vs. Parent Imidacloprid and Other Metabolites
Imidacloprid urea exhibits substantially lower soil sorption affinity than the parent compound imidacloprid and other metabolites, as quantified by organic carbon-normalized Freundlich sorption coefficients (Kf-oc). Among four tested compounds in three agricultural soils using batch equilibration with initial concentrations corresponding to field application rates of 0.2–1.0 kg ha⁻¹, imidacloprid urea demonstrated the lowest Kf-oc value [1].
| Evidence Dimension | Soil sorption coefficient (average Kf-oc) |
|---|---|
| Target Compound Data | 203 |
| Comparator Or Baseline | Imidacloprid: 412; Imidacloprid-guanidine-olefin: 2740; Imidacloprid-guanidine: 3200 |
| Quantified Difference | Kf-oc of imidacloprid urea is 2.0× lower than parent imidacloprid; 13.5× lower than imidacloprid-guanidine-olefin; 15.8× lower than imidacloprid-guanidine |
| Conditions | Batch equilibration technique; three agricultural soils; initial concentrations 0.05–1.5 μg mL⁻¹; field application rate equivalent 0.2–1.0 kg ha⁻¹ |
Why This Matters
Lower Kf-oc values indicate greater mobility and leaching potential in soil systems, making imidacloprid urea the preferred analytical standard for assessing off-site transport and groundwater contamination risks in environmental monitoring programs.
- [1] Cox, L., Koskinen, W. C., & Yen, P. Y. (1997). Sorption-Desorption of Imidacloprid and Its Metabolites in Soils. Journal of Agricultural and Food Chemistry, 45(4), 1468–1472. View Source
